Umuhengerin

説明

Umuhengerin is a natural product found in Murraya, Gardenia, and other organisms with data available.

科学的研究の応用

Research Findings

- Cognitive Improvement : The administration of umuhengerin resulted in improved performance in cognitive tasks, such as the Morris Water Maze test, indicating enhanced memory and learning capabilities in treated mice compared to controls .

- Oxidative Stress Reduction : Treatment with this compound significantly decreased markers of oxidative stress, including malondialdehyde (MDA) and hydrogen peroxide (H2O2) levels, while increasing glutathione (GSH) levels. This suggests a robust antioxidant effect that may protect neuronal integrity .

- Neuroinflammation Modulation : this compound also reduced levels of pro-inflammatory cytokines such as TNF-α and inhibited the activation of NF-κB, thereby attenuating neuroinflammation associated with Alzheimer’s pathology .

Study 1: this compound in Alzheimer’s Disease Models

A study published in Antioxidants investigated the effects of this compound on mice with induced Alzheimer's disease. The results indicated that treatment with the flavonoid led to:

- Decreased β-secretase activity , which is implicated in amyloid-beta plaque formation.

- Enhanced neuronal survival rates across various brain regions, including the cortex and hippocampus.

- Histopathological improvements , showing reduced neuronal degeneration compared to untreated groups .

Study 2: Comparative Analysis with Donepezil

In a comparative analysis with donepezil, a standard treatment for Alzheimer’s disease, this compound demonstrated comparable efficacy in improving cognitive function and reducing amyloid plaques. This positions this compound as a promising alternative or adjunctive therapy for Alzheimer's management .

Applications Beyond Neuroprotection

While much of the current research focuses on neuroprotection, the potential applications of this compound extend to other areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further investigation in treating infections .

- Anti-inflammatory Effects : Given its ability to modulate inflammatory pathways, this compound may have broader implications for inflammatory diseases beyond neurodegeneration .

化学反応の分析

Current Research Context for Umuhengerin

This compound (C₁₆H₁₂O₆) is studied primarily for its biological activity rather than its chemical reactivity. Key findings include:

-

Attenuation of oxidative stress via Nrf2 pathway activation .

-

Reduction of acetylcholinesterase activity and Aβ plaques in Alzheimer’s models .

No peer-reviewed studies detailing its synthesis, degradation, or functional group transformations were identified in the provided sources.

General Reactivity of Methoxy Flavonoids

While this compound-specific data are lacking, methoxy flavonoids typically undergo these reactions:

| Reaction Type | Typical Conditions | Example |

|---|---|---|

| Demethylation | Acidic or enzymatic hydrolysis | Cleavage of methoxy groups to hydroxyls |

| Glycosylation | Enzymatic or chemical conjugation | Sugar moiety addition at hydroxyl sites |

| Oxidation | Metal catalysts or oxidizing agents | Quinone formation from phenolic groups |

These reactions are inferred from analogous compounds .

Recommendations for Further Study

To obtain this compound’s reaction data:

-

Consult specialized databases : Reaxys, SciFinder, or patent filings for unpublished synthetic routes.

-

Explore enzymatic studies : Methoxy flavonoids often interact with cytochrome P450 enzymes, affecting metabolic pathways.

-

Review isolation protocols : Natural product extraction methods may hint at stability under acidic/basic conditions 3.

Limitations of Available Data

The absence of reaction details in published literature suggests:

-

This compound may be studied predominantly in biological contexts.

-

Synthetic methodologies might remain proprietary or under investigation.

Researchers should verify findings through direct experimental validation or institutional resources.

For authoritative chemical data, collaborate with organic chemistry laboratories or access journals specializing in natural product synthesis.

特性

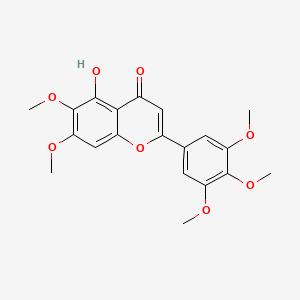

IUPAC Name |

5-hydroxy-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-14-6-10(7-15(24-2)19(14)26-4)12-8-11(21)17-13(28-12)9-16(25-3)20(27-5)18(17)22/h6-9,22H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULPQWKDDOBIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183475 | |

| Record name | Umuhengerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29215-55-2 | |

| Record name | Umuhengerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029215552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umuhengerin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMUHENGERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV67777M5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。